molecular formula C15H16ClN5O3 B6059696 ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE

ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE

Cat. No.: B6059696
M. Wt: 349.77 g/mol
InChI Key: MXANTEMDEXDIQB-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imino group would produce an amine.

Scientific Research Applications

ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{[(3-CHLOROANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[(E)-[amino-(3-chloroanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3/c1-2-24-13(23)8-11-7-12(22)20-15(19-11)21-14(17)18-10-5-3-4-9(16)6-10/h3-7H,2,8H2,1H3,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXANTEMDEXDIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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